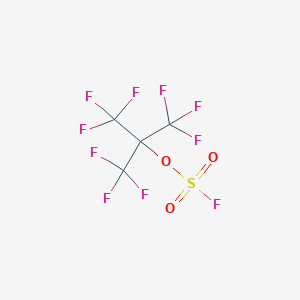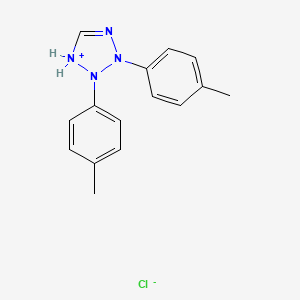
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific and industrial applications due to its redox properties and ability to form colored formazan products upon reduction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by cyclization with a suitable catalyst to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to form the tetrazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazan products, which are useful in biochemical assays.
Substitution: The chloride ion can be substituted with other anions, leading to the formation of different tetrazolium salts.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution: Reagents such as silver nitrate or sodium sulfate are used to replace the chloride ion.
Major Products
科学的研究の応用
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Biochemistry: It is used in cell viability assays to measure metabolic activity by forming colored formazan products upon reduction.
Histochemistry: Employed in staining techniques to visualize cellular structures and activities.
Microbiology: Used to assess bacterial viability and metabolic activity.
Pharmacology: Investigated for its potential therapeutic properties and interactions with biological targets.
作用機序
The compound exerts its effects primarily through its redox properties. Upon reduction, it forms colored formazan products, which can be quantified to assess metabolic activity. The molecular targets and pathways involved include various enzymes and cellular components that participate in redox reactions .
類似化合物との比較
Similar Compounds
5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium chloride: Another tetrazolium salt with similar redox properties.
2,3-Bis(4-methylphenyl)-5-phenyl-2H-tetrazolium chloride: Differing by the presence of a phenyl group, this compound also forms colored formazan products upon reduction.
Uniqueness
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structure, which allows for efficient reduction and formation of highly colored formazan products. This makes it particularly useful in assays where colorimetric detection is required .
特性
CAS番号 |
106794-56-3 |
|---|---|
分子式 |
C15H17ClN4 |
分子量 |
288.77 g/mol |
IUPAC名 |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C15H16N4.ClH/c1-12-3-7-14(8-4-12)18-16-11-17-19(18)15-9-5-13(2)6-10-15;/h3-11H,1-2H3,(H,16,17);1H |
InChIキー |
SAVHEBMOVPOYRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2[NH2+]C=NN2C3=CC=C(C=C3)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


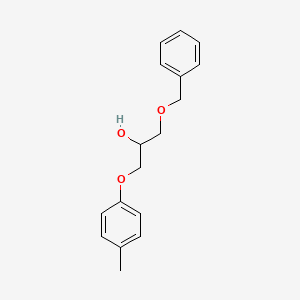
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

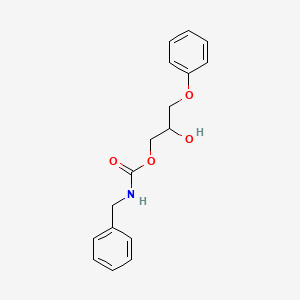

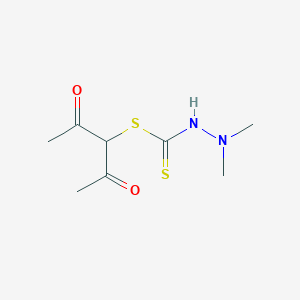
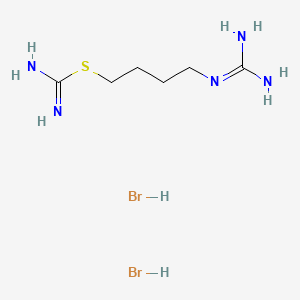
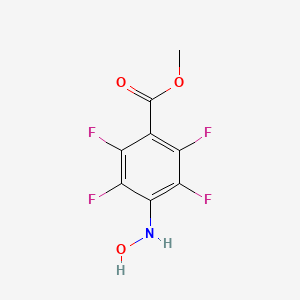
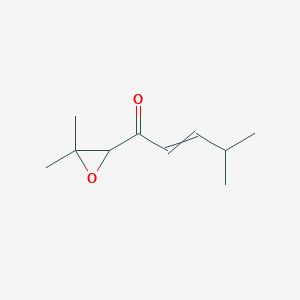
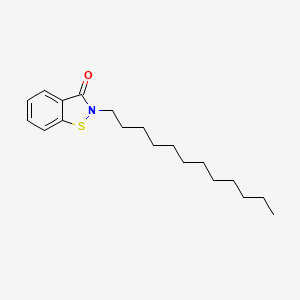
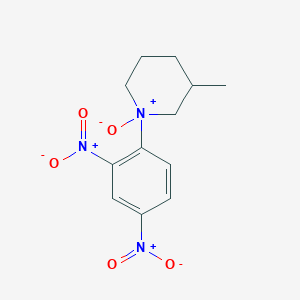
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
